molecular formula C6H11NO5 B12294138 2,5-Anhydro-D-mannose Oxime

2,5-Anhydro-D-mannose Oxime

Katalognummer: B12294138
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: LOWIEQVCSWOMAE-LREOWRDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Anhydro-D-mannose Oxime typically involves the reaction of 2,5-Anhydro-D-mannose with hydroxylamine hydrochloride and sodium acetate in ethanol . The reaction is carried out for approximately 1.5 hours under condensation conditions, yielding the desired oxime derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available reagents and standard organic synthesis techniques. The process is scalable and can be adapted for larger-scale production as needed.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Anhydro-D-mannose Oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to other functional groups, such as amines.

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxime group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.

Wirkmechanismus

The mechanism of action of 2,5-Anhydro-D-mannose Oxime involves its role as a substrate or intermediate in enzymatic and chemical transformations . The compound interacts with specific molecular targets and pathways, facilitating various biochemical reactions. Its oxime group is particularly reactive, allowing it to participate in a wide range of chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Anhydro-D-mannose Oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds, making it valuable for specific research and industrial purposes.

Eigenschaften

Molekularformel

C6H11NO5

Molekulargewicht

177.16 g/mol

IUPAC-Name

2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+

InChI-Schlüssel

LOWIEQVCSWOMAE-LREOWRDNSA-N

Isomerische SMILES

C(C1C(C(C(O1)/C=N/O)O)O)O

Kanonische SMILES

C(C1C(C(C(O1)C=NO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.